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molecular formula C6H4ClNO2 B031197 2-Chloroisonicotinic acid CAS No. 6313-54-8

2-Chloroisonicotinic acid

Cat. No. B031197
M. Wt: 157.55 g/mol
InChI Key: QXCOHSRHFCHCHN-UHFFFAOYSA-N
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Patent
US05731310

Procedure details

Phosphorus oxychloride (220.7 g) was added to isonicotinic acid N-oxide (50.064 g), and the mixture was stirred on an oil bath at 120° C. for 7 hours. The reaction mixture was slowly poured into ice water with vigorously stirring to precipitate light yellow crystals. The mixture was adjusted to approximately pH 4 with 4N NaOH aqueous solution. The resulting crystals were filtered out, washed with water, and dried by vacuum heating (60° C.) to obtain the above-captioned compound ([9]-(92)-467) (37.845 g).
Quantity
220.7 g
Type
reactant
Reaction Step One
Quantity
50.064 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[C:6]([OH:15])(=[O:14])[C:7]1[CH:12]=[CH:11][N+:10]([O-])=[CH:9][CH:8]=1>>[Cl:3][C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][N:10]=1)[C:6]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
220.7 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
50.064 g
Type
reactant
Smiles
C(C1=CC=[N+](C=C1)[O-])(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred on an oil bath at 120° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with vigorously stirring
CUSTOM
Type
CUSTOM
Details
to precipitate light yellow crystals
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered out
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried by vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heating (60° C.)
CUSTOM
Type
CUSTOM
Details
to obtain the above-captioned compound ([9]-(92)-467) (37.845 g)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
ClC=1C=C(C(=O)O)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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